molecular formula C41H39IrN2O2 B1181323 Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) CAS No. 1202867-58-0

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)

Cat. No.: B1181323
CAS No.: 1202867-58-0
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Description

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III): is a complex organometallic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). The compound is known for its unique photophysical properties, making it a valuable dopant in OLED materials .

Mechanism of Action

Target of Action

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a complex compound that primarily targets the photoluminescence properties of materials . It is used as a dopant in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs) .

Mode of Action

The compound has one 2,2,6,6-tetramethylheptane-3,5-dionate with two bulky tert-butyl groups and two phenylisoquinoline ligands coordinated to the iridium core . This structure allows the compound to interact with its targets, influencing their photoluminescent properties. The compound is known to emit deep red light when excited .

Biochemical Pathways

The compound’s interaction with its targets can affect the optical properties of the material it is incorporated into. In OLEDs, for example, the compound can influence the color and intensity of the light emitted .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its stability and behavior in different environments. .

Result of Action

The result of the compound’s action is the emission of deep red light when incorporated into OLEDs . This makes it valuable in the production of displays and lighting systems.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds. For example, its high thermal stability allows it to maintain its structure and function at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) typically involves a coordination reaction where iridium is coordinated with phenylisoquinoline and 2,2,6,6-tetramethylheptane-3,5-dionate ligands. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of this compound involves bulk synthesis techniques, ensuring high purity and yield. The process includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield lower oxidation state iridium complexes .

Comparison with Similar Compounds

  • Bis(2-phenylquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
  • Tris(2-phenylpyridine)iridium(III)

Comparison: Compared to similar compounds, Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) offers unique advantages in terms of its photophysical properties and stability. Its bulky ligands provide steric protection, reducing the likelihood of triplet-triplet annihilation and enhancing device efficiency .

Properties

CAS No.

1202867-58-0

Molecular Formula

C41H39IrN2O2

Molecular Weight

0

Origin of Product

United States

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